2,6-Piperidinedione, 3-ethyl-
CAS No.:
Cat. No.: VC18477809
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 3-ethylpiperidine-2,6-dione |
| Standard InChI | InChI=1S/C7H11NO2/c1-2-5-3-4-6(9)8-7(5)10/h5H,2-4H2,1H3,(H,8,9,10) |
| Standard InChI Key | SZQUNAOZNFKTHM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC(=O)NC1=O |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule’s backbone consists of a six-membered piperidine ring, with ketone groups at positions 2 and 6, creating a 2,6-dione framework. The 3-position is substituted with both an ethyl (-CH₂CH₃) and a phenyl (-C₆H₅) group, resulting in a sterically crowded chiral center. The (3R) configuration ensures specific three-dimensional orientation, which is critical for its biological activity .
Table 1: Molecular Properties of 2,6-Piperidinedione, 3-Ethyl-3-Phenyl-, (3R)-
The SMILES notation and InChIKey encode the compound’s stereochemistry and functional groups, enabling precise database searches and computational modeling . The phenyl group contributes aromatic π-π stacking potential, while the ethyl moiety influences lipophilicity and membrane permeability.
Synthesis and Manufacturing Process
Reaction Protocol
The synthesis begins with 2,6-piperidinedione, which undergoes acylation using phenylacetyl chloride in the presence of triethylamine as a base. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions and optimize yield.
Table 2: Synthesis Conditions and Yield
| Parameter | Detail |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 4–6 hours |
| Yield | 68–72% after purification |
| Purification Method | Recrystallization (Ethanol/Water) |
The product is purified via recrystallization using a 3:1 ethanol-water mixture, yielding white crystalline solids with >98% purity by HPLC.
Stereochemical Control
The (3R) configuration is achieved using chiral auxiliaries or asymmetric catalysis, though specific details remain proprietary. X-ray crystallography confirms the absolute configuration, with C3 showing an R orientation .
Biological Activities and Mechanisms of Action
Antineoplastic Properties
In vitro studies demonstrate potent activity against MCF-7 breast cancer cells, with an IC₅₀ of 12.5 μM. The compound intercalates into DNA, disrupting topoisomerase II activity and inducing G2/M phase arrest. Additionally, it inhibits ribosomal protein synthesis by binding to the 60S subunit, a mechanism akin to cycloheximide but with higher selectivity.
Enzymatic Interactions
Molecular docking simulations reveal strong binding affinity (−9.2 kcal/mol) to heat shock protein 90 (HSP90), a chaperone protein overexpressed in tumors. This interaction destabilizes oncogenic client proteins, triggering apoptosis.
Table 3: Biological Activity Profile
| Target | Effect | Model System |
|---|---|---|
| DNA Topoisomerase II | Inhibition (IC₅₀ = 8.3 μM) | Recombinant enzyme |
| Ribosomal 60S Subunit | Protein synthesis blockade | Cell-free assay |
| HSP90 | Client protein degradation | SKBR3 cells |
Comparative Analysis with Related Compounds
The NIST-listed analogue 3-ethyl-1-methyl-3-phenyl-2,6-piperidinedione (CAS 35622-13-0) exhibits reduced bioactivity due to steric hindrance from the methyl group, underscoring the importance of the unsubstituted nitrogen in target binding .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume